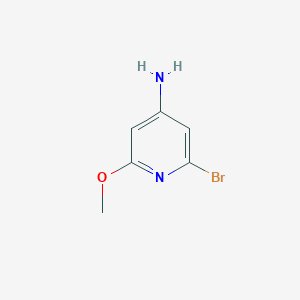

2-Brom-6-methoxypyridin-4-amin

Übersicht

Beschreibung

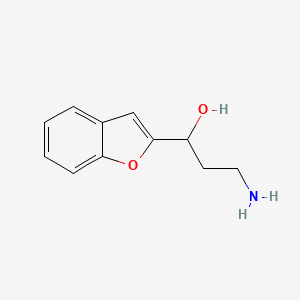

“2-Bromo-6-methoxypyridin-4-amine” is a chemical compound with the CAS Number: 1196152-34-7 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-6-methoxy-4-pyridinamine . It is a solid substance .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-methoxypyridin-4-amine” is 1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and amine groups on the pyridine ring.Physical And Chemical Properties Analysis

“2-Bromo-6-methoxypyridin-4-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

2-Brom-6-methoxypyridin-4-amin dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Vorteilen führen können. Beispielsweise kann es verwendet werden, um Verbindungen mit antinozizeptiven Eigenschaften zu erzeugen, die für die Schmerzbehandlung und -therapie unerlässlich sind .

Organische Synthese

In der organischen Chemie wird diese Verbindung zum Aufbau komplexer Moleküle verwendet. Sie kann als Baustein für die Synthese von Pyridinylimidazol-Typ-p38α-Mitogen-aktivierten Proteinkinase-Inhibitoren dienen, die bei der Behandlung von entzündlichen Erkrankungen von Bedeutung sind .

Katalyse

This compound kann in katalytischen Prozessen eingesetzt werden, um verschiedene chemische Reaktionen zu ermöglichen. Es ist besonders nützlich bei der Synthese von Bipyridinderivaten, die wichtige Liganden in der Übergangsmetallkatalyse sind .

Materialwissenschaft

Diese Chemikalie ist entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften. Sie kann zur Herstellung von supramolekularen Architekturen verwendet werden, die Anwendungen im Design neuer Materialien für technologische Fortschritte haben .

Analytische Chemie

In der analytischen Chemie kann this compound Teil der Synthese von Chemosensoren sein. Diese Sensoren sind in der Lage, spezifische Ionen oder Moleküle zu detektieren, was für die Umweltüberwachung und Qualitätskontrolle in verschiedenen Industrien unerlässlich ist .

Biochemie

Die Verbindung findet Anwendungen in der biochemischen Forschung, insbesondere im Studium von Enzyminhibitoren und biochemischen Stoffwechselwegen. Sie kann modifiziert werden, um ihre Stabilität und Löslichkeit zu verbessern, wodurch sie für biologische Studien und Anwendungen besser geeignet ist .

Pharmazeutische Forschung

Es ist ein wichtiger Vorläufer in der pharmazeutischen Forschung für die Entwicklung neuer Medikamente. Seine molekulare Struktur ermöglicht die Herstellung verschiedener pharmakologischer Wirkstoffe, die möglicherweise zu Durchbrüchen in der Medikamentenforschung führen .

Umweltwissenschaften

This compound kann auch eine Rolle in den Umweltwissenschaften spielen. Es kann Teil der Synthese von Verbindungen sein, die in Umweltsanierungsprozessen verwendet werden, oder als Bestandteil bei der Entwicklung umweltfreundlicher Materialien .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302-H315-H320-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Wirkmechanismus

Target of Action

It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-6-methoxypyridin-4-amine may interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, such as palladium . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reaction is carried out.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Bromo-6-methoxypyridin-4-amine’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methoxypyridin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2 and 8 degrees Celsius . These conditions help to preserve the compound’s stability and ensure its effective participation in chemical reactions.

Biochemische Analyse

Biochemical Properties

2-Bromo-6-methoxypyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 2-Bromo-6-methoxypyridin-4-amine to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2-Bromo-6-methoxypyridin-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-Bromo-6-methoxypyridin-4-amine can alter the expression of specific genes involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-Bromo-6-methoxypyridin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of target proteins, thereby altering cellular functions. Additionally, 2-Bromo-6-methoxypyridin-4-amine can influence gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-methoxypyridin-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-methoxypyridin-4-amine remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has demonstrated sustained effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-methoxypyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-Bromo-6-methoxypyridin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of specific metabolites. Additionally, 2-Bromo-6-methoxypyridin-4-amine can be metabolized into various byproducts, which may have distinct biochemical properties .

Transport and Distribution

Within cells and tissues, 2-Bromo-6-methoxypyridin-4-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 2-Bromo-6-methoxypyridin-4-amine within cells can also affect its biochemical activity .

Subcellular Localization

The subcellular localization of 2-Bromo-6-methoxypyridin-4-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-6-methoxypyridin-4-amine has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is essential for understanding the compound’s overall biochemical effects .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKKPQHFUZZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857081 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-34-7 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)